![molecular formula C9H18N2O3 B13027858 tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate is a compound that features a tert-butyl group, an azetidine ring, and an aminooxy functional group
Métodos De Preparación
The synthesis of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate typically involves the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the aminooxy group: This step often involves the use of reagents such as hydroxylamine derivatives.
tert-Butyl protection: The tert-butyl group can be introduced using tert-butyl esters or tert-butyl chloride under suitable conditions
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized under suitable conditions.
Reduction: The azetidine ring can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, leading to the formation of oximes. This interaction can affect various biochemical pathways and processes .
Comparación Con Compuestos Similares
tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate can be compared with other similar compounds such as:
- tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]pyrrolidine-1-carboxylate
- tert-butyl 2-[(aminooxy)methyl]piperidine-1-carboxylate
These compounds share similar structural features but differ in the size and nature of the ring system.
Propiedades
Fórmula molecular |
C9H18N2O3 |
|---|---|
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(aminooxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-4-7(11)6-13-10/h7H,4-6,10H2,1-3H3/t7-/m1/s1 |
Clave InChI |
ZFPYRTPACWKFOJ-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]1CON |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC1CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


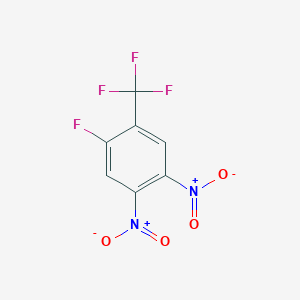
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
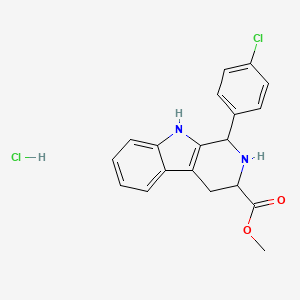
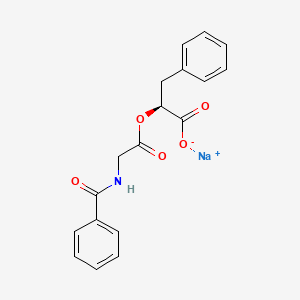
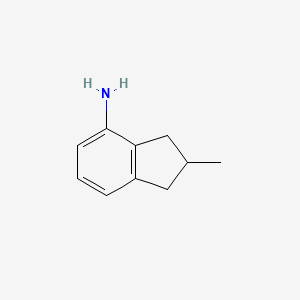
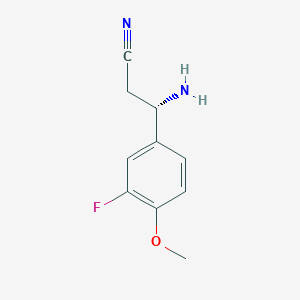
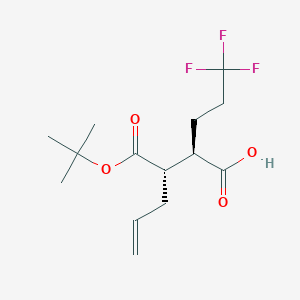
![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
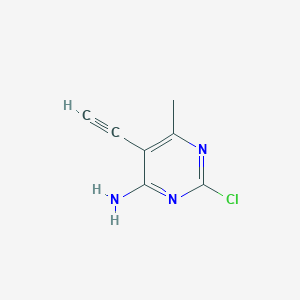
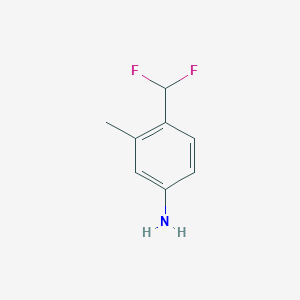
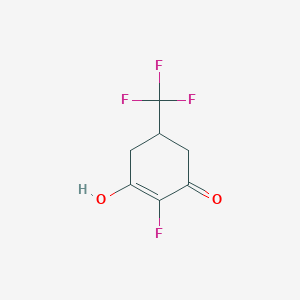
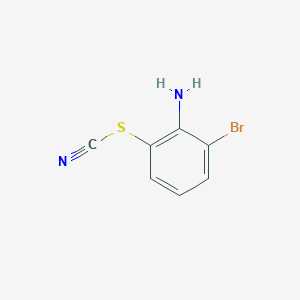
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)

